molecular formula C16H19N3O3S B2710041 N-((1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide CAS No. 2034411-72-6

N-((1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide

Cat. No.: B2710041
CAS No.: 2034411-72-6
M. Wt: 333.41
InChI Key: HQXFDEUNSZOHIZ-UHFFFAOYSA-N
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Description

N-((1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide is a useful research compound. Its molecular formula is C16H19N3O3S and its molecular weight is 333.41. The purity is usually 95%.
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Biological Activity

N-((1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide is a complex organic compound with potential biological activities. This article reviews its synthesis, biological evaluations, mechanisms of action, and therapeutic potentials based on various studies.

Chemical Structure and Properties

The compound features a tetrahydronaphthalene core with hydroxyl and methoxy substituents, linked to a thiadiazole moiety. The presence of these functional groups suggests potential interactions with biological targets through hydrogen bonding and hydrophobic interactions.

Property Value
IUPAC NameThis compound
Molecular FormulaC₁₄H₁₈N₂O₃S
Molecular Weight286.37 g/mol
CAS NumberNot available

Synthesis

The synthesis of this compound typically involves the following steps:

  • Formation of the Tetrahydronaphthalene Core : Starting from 6-methoxy-1-tetralone, reduction processes yield the tetrahydronaphthalene structure.
  • Hydroxylation : The core is then hydroxylated at the 1-position using oxidizing agents like osmium tetroxide.
  • Thiadiazole Formation : The thiadiazole ring is synthesized through cyclization reactions involving appropriate precursors and reagents.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing thiadiazole moieties. For instance:

  • Mechanism of Action : Thiadiazoles are known to inhibit key enzymes involved in cancer cell proliferation. The compound may exert its effects by inhibiting thymidylate synthase (TS), a crucial enzyme in DNA synthesis.
Compound Cell Line IC50 (µM) Reference
N-(4-methylthiadiazole)MCF-7 (Breast Cancer)1.95
N-(4-methylthiadiazole)HCT116 (Colon Cancer)2.18

The compound's structural features enhance its affinity for the TS enzyme compared to standard chemotherapeutics like Pemetrexed.

Antimicrobial Activity

The compound has also shown promising antimicrobial properties against various pathogens:

  • Efficacy Against Bacteria : Studies indicate that derivatives with thiadiazole rings exhibit significant inhibition against Escherichia coli and Staphylococcus aureus.
Microorganism Inhibition Zone (mm) Reference
E. coli15
S. aureus18

Study on Thiadiazole Derivatives

A comparative study evaluated various thiadiazole derivatives for their cytotoxic effects on cancer cell lines. The derivatives were synthesized and tested for their ability to inhibit cell growth:

  • Results : Compounds with methyl substitutions showed enhanced cytotoxicity due to increased lipophilicity and better cell membrane penetration.

Molecular Docking Studies

Molecular docking simulations have been conducted to predict the binding affinity of this compound to target proteins involved in cancer progression.

Properties

IUPAC Name

N-[(1-hydroxy-6-methoxy-3,4-dihydro-2H-naphthalen-1-yl)methyl]-4-methylthiadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O3S/c1-10-14(23-19-18-10)15(20)17-9-16(21)7-3-4-11-8-12(22-2)5-6-13(11)16/h5-6,8,21H,3-4,7,9H2,1-2H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQXFDEUNSZOHIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SN=N1)C(=O)NCC2(CCCC3=C2C=CC(=C3)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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